Benzoic acid, 3,4-dimethoxy-, (3-endo)-8-azabicyclo[3.2.1]oct-3-ylester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Convolvine can be synthesized through reactions with alkyl halides and aliphatic or aromatic acid chlorides . For instance, convolvine reacts with methyliodide, hexylbromide, amylbromide, nonylbromide, and benzylchloride to produce various N-alkyl derivatives . These reactions typically proceed under reflux conditions with yields ranging from 60% to 85% .
Industrial Production Methods
The industrial production of convolvine involves the extraction of the alkaloid from the aerial parts and roots of Convolvulus subhirsutus and Convolvulus pseudocanthabrica . The content of convolvine in these plants can reach up to 0.7% in the roots .
Chemical Reactions Analysis
Types of Reactions
Convolvine undergoes several types of chemical reactions, including:
Substitution Reactions: Convolvine reacts with alkyl halides to form N-alkyl derivatives.
Acylation Reactions: Convolvine reacts with aliphatic and aromatic acid chlorides to form N-acyl derivatives.
Common Reagents and Conditions
Alkyl Halides: Methyliodide, hexylbromide, amylbromide, nonylbromide, benzylchloride.
Acid Chlorides: Aliphatic and aromatic acid chlorides.
Reaction Conditions: Reactions typically proceed under reflux conditions.
Major Products
Scientific Research Applications
Convolvine and its derivatives have been extensively studied for their pharmacological properties . Some of the key applications include:
Mechanism of Action
Convolvine exerts its effects by interacting with cholinergic muscarinic receptors, specifically M2 and M4 . It also potentiates the effect of other muscarinic memory enhancers, such as arecoline, thereby imparting nootropic abilities . Additionally, convolvine has been found to modulate the sigma-1 receptor, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Convolvine is often compared with other tropane alkaloids, such as convolamine and convolvidine . While convolamine also exhibits neuroprotective properties, convolvidine is known for its higher antihypoxic activity . The unique combination of pharmacological activities makes convolvine a valuable compound for further research and development.
Similar Compounds
Convolamine: Another tropane alkaloid with neuroprotective properties.
Convolvidine: A bis-derivative of convolvine with higher antihypoxic activity.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3/t11-,12+,13? |
InChI Key |
HDLNHIIKSUHARQ-FUNVUKJBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC |
Origin of Product |
United States |
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